In Vivo Antitumor Efficacy: Persistent Tumor Growth Inhibition in a Melanoma Allograft Model
Climacostol demonstrates significant and persistent antitumor activity in vivo. In a B16-F10 mouse melanoma allograft model, intra-tumoral injections of climacostol resulted in a persistent inhibition of tumor growth rate compared to vehicle-treated controls [1]. This in vivo efficacy is a key differentiator, as it validates the compound's activity beyond in vitro cytotoxicity and establishes a proof-of-concept for its potential as a pro-apoptotic agent in complex biological systems [1].
| Evidence Dimension | Tumor Growth Rate (In Vivo) |
|---|---|
| Target Compound Data | Persistent inhibition of tumor growth rate |
| Comparator Or Baseline | Vehicle-treated control (intra-tumoral injections) |
| Quantified Difference | Qualitative assessment: Persistent inhibition vs. baseline growth |
| Conditions | B16-F10 mouse melanoma allograft model; intra-tumoral injections of climacostol; treatment every 3-4 days for up to 4 weeks |
Why This Matters
This data provides critical in vivo proof-of-concept, a requirement for advancing a compound beyond early-stage screening and a key criterion for selecting a lead molecule for further development.
- [1] Zecchini, S., et al. (2018). Dysfunctional autophagy induced by the pro-apoptotic natural compound climacostol in tumour cells. Cell Death & Disease, 10, 10. View Source
